molecular formula C20H17ClF3N3O2 B2582333 methyl (2Z)-2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-3-(dimethylamino)prop-2-enoate CAS No. 339099-30-8

methyl (2Z)-2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-3-(dimethylamino)prop-2-enoate

Cat. No.: B2582333
CAS No.: 339099-30-8
M. Wt: 423.82
InChI Key: QWOIHMYPARVQSB-GDNBJRDFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-3-(dimethylamino)prop-2-enoate typically involves multiple steps. One common method includes the condensation of a trifluoromethyl pyridine derivative with an indole derivative under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Mechanism of Action

The mechanism of action of methyl (2Z)-2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl and pyridine groups play a crucial role in its binding affinity and selectivity towards these targets . The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Biological Activity

Methyl (2Z)-2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-3-(dimethylamino)prop-2-enoate, also known by its CAS number 477888-10-1, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H11ClF6N2O2
  • Molar Mass : 424.72 g/mol
  • Structure : The compound features a complex structure with multiple functional groups, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing cellular pathways that are crucial for disease progression. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : The presence of the indole and pyridine moieties suggests potential interactions with enzymes involved in metabolic pathways, possibly inhibiting their activity and altering cellular metabolism.
  • Receptor Modulation : The compound may act as a modulator of specific receptors, impacting signaling pathways associated with cancer cell proliferation and survival.
  • Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which could protect cells from oxidative stress and related damage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example:

  • Cytotoxicity : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested .

Case Studies

  • Study on Lung Cancer Cells :
    • A study conducted on A549 lung cancer cells revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction via the mitochondrial pathway .
  • Breast Cancer Research :
    • Another investigation assessed the effects on MCF7 breast cancer cells, showing that the compound inhibited cell migration and invasion, suggesting potential use as an anti-metastatic agent .

Data Table: Summary of Biological Activity

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
CytotoxicityA549 (Lung)15Apoptosis induction
CytotoxicityMCF7 (Breast)20Inhibition of migration
Antioxidant ActivityN/AN/AScavenging free radicals

Safety and Toxicology

Safety assessments indicate that while this compound shows promising biological activity, further toxicological studies are necessary to evaluate its safety profile in vivo. Preliminary data suggest moderate toxicity at high concentrations, necessitating careful dosage considerations in therapeutic applications .

Properties

IUPAC Name

methyl (Z)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-3-(dimethylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3O2/c1-26(2)10-15(19(28)29-3)14-11-27(17-7-5-4-6-13(14)17)18-16(21)8-12(9-25-18)20(22,23)24/h4-11H,1-3H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOIHMYPARVQSB-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl)\C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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